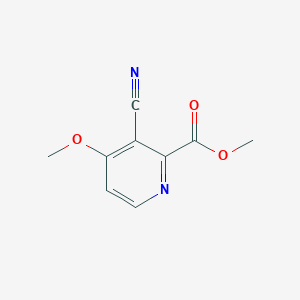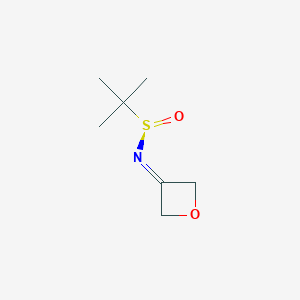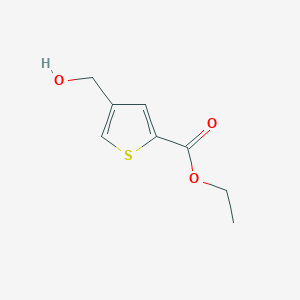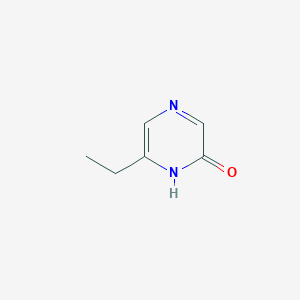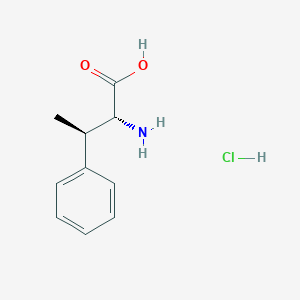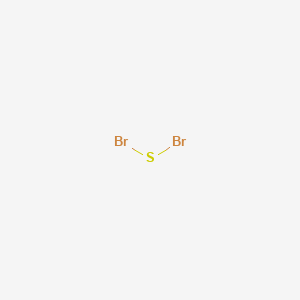
Sulfur dibromide
Overview
Description
Sulfur dibromide is a chemical compound with the formula SBr₂. It is a toxic gas that readily decomposes into dithis compound and elemental bromine. In analogy to sulfur dichloride, this compound hydrolyzes in water to give hydrogen bromide, sulfur dioxide, and elemental sulfur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfur dibromide can be prepared by reacting sulfur dichloride with hydrogen bromide. due to its rapid decomposition, it cannot be isolated at standard conditions. Instead, the more stable dithis compound is obtained .
Industrial Production Methods: There are no significant industrial production methods for this compound due to its instability and rapid decomposition. The compound is typically prepared in small quantities for laboratory use.
Types of Reactions:
Hydrolysis: this compound hydrolyzes in water to produce hydrogen bromide, sulfur dioxide, and elemental sulfur.
Decomposition: It readily decomposes into dithis compound and elemental bromine.
Common Reagents and Conditions:
Hydrolysis: Water is the reagent used in the hydrolysis reaction.
Decomposition: This occurs naturally due to the instability of this compound.
Major Products:
Hydrolysis: Hydrogen bromide, sulfur dioxide, and elemental sulfur.
Decomposition: Dithis compound and elemental bromine.
Scientific Research Applications
Sulfur dibromide is primarily used in research settings due to its instability. It is studied for its reactivity and decomposition properties. The compound’s behavior in hydrolysis and decomposition reactions provides insights into the chemistry of sulfur and bromine compounds. Additionally, this compound is used as a precursor for synthesizing other sulfur-bromine compounds .
Mechanism of Action
Sulfur dibromide exerts its effects through hydrolysis and decomposition. In hydrolysis, water molecules attack the this compound, breaking it down into hydrogen bromide, sulfur dioxide, and elemental sulfur. In decomposition, the compound breaks down into dithis compound and elemental bromine due to its inherent instability .
Comparison with Similar Compounds
Disulfur dibromide (S₂Br₂): A more stable compound compared to this compound.
Sulfur dichloride (SCl₂): Similar in reactivity and hydrolysis behavior to this compound.
Sulfur difluoride (SF₂): Another sulfur halide with different reactivity and stability properties.
Uniqueness: this compound is unique due to its rapid decomposition and the specific products formed during hydrolysis and decomposition. Its instability makes it a compound of interest for studying the reactivity of sulfur and bromine compounds .
Properties
IUPAC Name |
bromo thiohypobromite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br2S/c1-3-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWVVIRTHDRMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Sulfur dibromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfur_dibromide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162316 | |
| Record name | Sulfur dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14312-20-0 | |
| Record name | Sulfur bromide (SBr2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14312-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





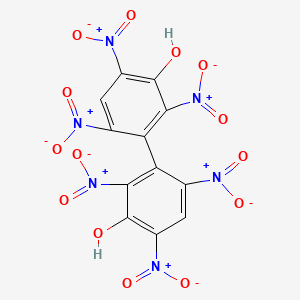
![Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B3366687.png)

![(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3366701.png)
